molecular formula C16H14O5 B11837696 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-22-9

7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11837696
CAS No.: 76301-22-9
M. Wt: 286.28 g/mol
InChI Key: PVHOZXQUNTWSGU-UHFFFAOYSA-N
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Description

7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one is a synthetic organic compound belonging to the furochromone family. This compound is characterized by its unique structure, which includes a cyclopropyl group and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one, which is then subjected to the Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the cyclopropyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Benzylamine, p-toluidine.

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Major Products Formed

Scientific Research Applications

7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound’s electron-deficient γ-pyrone ring system makes it highly reactive towards nucleophiles. This reactivity is crucial for its biological activities, such as antimicrobial and anticancer effects . The compound can form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential biological activities compared to other furochromone derivatives.

Properties

CAS No.

76301-22-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

7-cyclopropyl-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C16H14O5/c1-18-13-9-5-6-20-14(9)16(19-2)15-12(13)10(17)7-11(21-15)8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

PVHOZXQUNTWSGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4CC4

Origin of Product

United States

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